N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
Description
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a synthetic small molecule featuring a 1,3-dioxo-isoindoline core substituted with an acetamide group at position 4 and an amino group at position 7. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.2 g/mol. The compound’s structure is characterized by a planar isoindole-dione ring system, which facilitates interactions with biological targets through hydrogen bonding and π-π stacking.
Properties
CAS No. |
24469-08-7 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-(7-amino-1,3-dioxoisoindol-4-yl)acetamide |
InChI |
InChI=1S/C10H9N3O3/c1-4(14)12-6-3-2-5(11)7-8(6)10(16)13-9(7)15/h2-3H,11H2,1H3,(H,12,14)(H,13,15,16) |
InChI Key |
HTVHAYDCSBBUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)N)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Reduction of 3-Nitrophthalic Acid
The reduction of 3-nitrophthalic acid (C₈H₅NO₆) to 3-aminophthalic acid (C₈H₇NO₄) is catalyzed by hydrazine hydrate (N₂H₄·H₂O) in alkaline conditions. Key parameters include:
| Component | Quantity | Role |
|---|---|---|
| 3-Nitrophthalic acid | 40.8 g (0.19 mol) | Substrate |
| NaOH (3M) | 250 mL | Solvent |
| Hydrazine hydrate (85%) | 26 mL (0.53 mol) | Reducing agent |
| FeCl₃ + activated carbon | 4.0 g | Catalyst |
After 6 hours, the product is isolated by acidification (pH 3) and recrystallized from ethanol.
Acetylation to 3-Acetamidophthalic Anhydride
3-Aminophthalic acid reacts with acetic anhydride ((CH₃CO)₂O) under reflux:
| Parameter | Value |
|---|---|
| 3-Aminophthalic acid | 28.0 g (0.15 mol) |
| Acetic anhydride | 100 mL |
| Reaction time | 4 hours |
| Product | 24.9 g (78.5% yield) |
The anhydride is purified via diethyl ether washing.
Cyclization to N-(7-Amino-1,3-dioxo-isoindol-4-yl)acetamide
The final step employs urea (NH₂CONH₂) or ammonia in polar solvents (e.g., DMF):
Data from Patent CN105330587A :
| Component | Quantity |
|---|---|
| 3-Acetamidophthalic anhydride | 24.9 g (0.12 mol) |
| Urea | 15.0 g (0.25 mol) |
| Solvent (DMF) | 100 mL |
| Product | 21.0 g (85% yield) |
Alternative Methods and Comparative Analysis
Hydrogenation-Based Approaches
A patent (WO2004043919A1) describes hydrogenation of 3-nitrophthalimide using Pd/C or Raney nickel in DMF/ethanol. While effective for aminophthalimides, this method requires high-pressure H₂ (10–60 psi) and yields ~90%. However, it is less cost-effective for large-scale production compared to hydrazine reduction.
Biocatalytic Routes
Recent studies explore enzymatic acetylation using lipases, though yields remain suboptimal (~50%) compared to chemical methods.
Critical Data Tables
Chemical Reactions Analysis
Types of Reactions
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(7-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, while reduction may produce N-(7-Amino-1,3-dihydro-1H-isoindol-4-yl)acetamide .
Scientific Research Applications
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit phosphodiesterase 4, resulting in increased levels of cyclic AMP and subsequent modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide and related compounds:
Key Observations:
Structural Complexity: The target compound is structurally simpler than Apremilast, lacking the ethoxy-methoxyphenyl and methylsulfonylethyl groups critical for Apremilast’s PDE4/TNF-α inhibition . Its smaller size may improve solubility but reduce target specificity.
Functional Implications: Apremilast: The methylsulfonylethyl chain enhances bioavailability and PDE4 binding, enabling clinical use in autoimmune diseases . Target Compound: The 7-amino group may introduce hydrogen-bonding interactions, possibly favoring kinase or PARP inhibition, though experimental validation is needed. 3-AB/PJ-34: These PARP inhibitors lack the isoindole-dione system, relying instead on benzamide/phenanthridinone motifs for DNA repair modulation .
Therapeutic Potential: Apremilast’s success highlights the importance of substituent optimization for clinical efficacy. The target compound’s minimalistic structure positions it as a lead for further derivatization to enhance potency or selectivity.
Research Findings and Gaps
- Synthesis and Characterization: Methods like UV-Vis spectroscopy (used for Apremilast in methanol ) and crystallography (via SHELX ) could be applied to analyze the target compound’s purity and conformation.
- Biological Data: No direct studies on the target compound are cited in the evidence. However, analogs like EB-47 (with an isoindol-4-yl group) suggest possible roles in nucleotide-related pathways .
- Comparative Limitations : The absence of sulfonyl or aryl groups in the target compound may limit its pharmacokinetic profile compared to Apremilast .
Biological Activity
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2 g/mol
CAS Number: 549816
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that the compound may influence pathways involved in oxidative stress and apoptosis. The structure allows for potential interactions with proteins involved in cell signaling and metabolic processes.
Biological Activities
- Antioxidant Activity
- Anticancer Properties
- Antimicrobial Activity
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer potential of isoindole derivatives, this compound was tested against human colon cancer cell lines (HCT116). The results indicated a concentration-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis through intrinsic pathways .
Case Study: Antioxidant Properties
A comparative analysis involving various isoindole derivatives highlighted the antioxidant capacity of this compound. The compound demonstrated significant radical scavenging activity in vitro when tested against standard antioxidants like ascorbic acid .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide?
Answer:
The synthesis typically involves coupling an acetamide group to a pre-functionalized isoindole scaffold. A common approach uses carbodiimide-based coupling reagents (e.g., EDC/HCl) to react 7-amino-1,3-dioxoisoindoline-4-carboxylic acid with acetic anhydride or acetyl chloride under inert conditions. Solvents like dichloromethane or THF are employed, with triethylamine as a base to neutralize HCl byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity . For analogous amide syntheses, reaction optimization at 273 K improves yield and minimizes side reactions .
Advanced: How can the amino group at position 7 influence crystallographic packing and intermolecular interactions?
Answer:
The primary amine may participate in hydrogen bonding (N–H⋯O) with carbonyl groups of adjacent molecules, forming R₂²(10) dimer motifs, as observed in structurally similar amides . X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is critical to resolve conformational differences caused by steric repulsion between the amino group and the dioxoisoindole ring. Planarity of the acetamide moiety and dihedral angles between the isoindole core and substituents should be analyzed to predict solubility and stability .
Basic: What analytical techniques validate the purity and structural integrity of this compound?
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (≥98%) .
- NMR : ¹H NMR (DMSO-d₆) should confirm the presence of the acetamide methyl group (~2.0 ppm) and aromatic protons (~7.0–8.5 ppm). ¹³C NMR resolves carbonyl carbons (~165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₁₀H₉N₃O₃: 219.06 g/mol) .
Advanced: How does the amino group impact the compound’s potential as a PDE4 inhibitor compared to Apremilast?
Answer:
Apremilast (a structurally related PDE4 inhibitor) lacks the primary amino group but includes a methoxyethyl-sulfonyl substituent, which enhances lipophilicity and target binding . The amino group in the target compound may improve solubility (via salt formation) but reduce membrane permeability. Computational docking (e.g., AutoDock Vina) can model interactions with PDE4’s catalytic domain, comparing hydrogen-bonding networks and steric effects. In vitro assays measuring cAMP levels in THP-1 cells are recommended to quantify inhibitory activity (IC₅₀) .
Basic: What stability considerations are critical for storing this compound?
Answer:
The amino group’s susceptibility to oxidation necessitates storage under inert gas (argon) at 2–8°C. Lyophilization or formulation as a hydrochloride salt improves long-term stability. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products like oxidized amines or hydrolyzed acetamide .
Advanced: What strategies resolve contradictions in spectroscopic data for this compound?
Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol shifts in the isoindole ring) or polymorphic forms. Variable-temperature NMR (VT-NMR) can identify dynamic equilibria, while XRD distinguishes crystalline phases. For ambiguous mass spectrometry fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .
Basic: How is the compound classified under EU safety regulations?
Answer:
While direct classification data are unavailable, structurally related amides with amino groups (e.g., EUH statements for R40/R43: potential carcinogenicity/sensitization) suggest handling with PPE (gloves, goggles) and engineering controls (fume hoods). Refer to Regulation (EC) No 1272/2008 for harmonized labeling .
Advanced: Can computational methods predict the compound’s pharmacokinetic profile?
Answer:
Yes. Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), topological polar surface area (~90 Ų), and blood-brain barrier penetration. Molecular dynamics simulations (GROMACS) assess binding to serum albumin, while GastroPlus models predict oral bioavailability (<30% due to high polarity). Compare results with in vivo rodent studies for validation .
Basic: What spectroscopic markers distinguish this compound from its deaminated analog?
Answer:
The absence of N–H stretching vibrations (~3350 cm⁻¹ in IR) and a downfield shift of the acetamide proton in ¹H NMR (~8.5 ppm vs. ~2.0 ppm) are key markers. Mass spectrometry also shows a 16 g/mol difference (loss of NH₂) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Systematically modify the amino group (e.g., alkylation, acylation) and analyze effects on PDE4 inhibition (IC₅₀) and solubility. Use X-ray crystallography (SHELX-refined structures) to correlate substituent bulk with steric hindrance in the enzyme’s active site. Parallel artificial membrane permeability assays (PAMPA) quantify passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
